molecular formula C9H8FN3O2 B1381858 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione CAS No. 1803588-16-0

3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione

Cat. No. B1381858
M. Wt: 209.18 g/mol
InChI Key: HTHVDBMBPXOCBK-UHFFFAOYSA-N
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Description

“3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C9H8FN3O2 . It is a type of imidazolidine derivative . Imidazolidine derivatives have been studied for their potential biological activities, including anti-parasitic effects .


Synthesis Analysis

The synthesis of imidazolidine derivatives, including “3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione”, involves various chemical reactions . The structures of these compounds are confirmed by spectroscopic methods .


Molecular Structure Analysis

The molecular structure of “3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione” is determined by spectroscopic methods . These methods provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

Imidazolidine derivatives, including “3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione”, undergo various chemical reactions during their synthesis . These reactions lead to significant changes in the molecular structure of the compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione” are determined by its molecular structure . These properties include its molecular weight, chemical names, classification, and more .

Scientific Research Applications

Crystal Structure Analysis

3-Amino-1-(5-Chloro-2-Hydroxyphenyl)Imidazolidine-2,4-Dione, a related compound to 3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione, has been studied for its crystal structure. X-ray analysis revealed an unexpected conformation, highlighting its nonplanar structure with significant dihedral angles in its molecular structure. This compound is used as a pharmaceutical intermediate (Aydin et al., 2013).

Synthesis Techniques

There have been advancements in the synthesis of similar imidazolidine derivatives. For example, 3-(2-thienyl)imidazolidine-2,4-dione and its analogues have been synthesized using regioselective ring opening of 1H-thieno[2,3-d][1,3]oxazine-2,4-dione. These syntheses are important for producing pharmaceutical intermediates and exploring the versatility of imidazolidine derivatives (Brouillette et al., 2009).

Photophysical Behavior

Research into unsymmetrical organoboron complexes containing imidazolidine moieties, like 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione, has shown promising results in photophysical studies. These compounds exhibit strong absorptions and high fluorescence, with potential applications in bioorthogonal chemistry and as fluorescent probes (Garre et al., 2019).

Pharmaceutical Applications

Imidazolidine derivatives have been synthesized for various pharmaceutical applications. For example, derivatives with anticonvulsant, antiarrhythmic, and antidiabetic properties have been developed. The synthesis and characterization of these compounds are crucial for the development of new therapeutic agents (Luis et al., 2009).

Future Directions

Future research on “3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione” and other imidazolidine derivatives may focus on further elucidating their biological activities and potential therapeutic applications . This could include more detailed studies on their mechanisms of action, as well as the development of new synthesis methods .

properties

IUPAC Name

3-(3-amino-2-fluorophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2/c10-8-5(11)2-1-3-6(8)13-7(14)4-12-9(13)15/h1-3H,4,11H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHVDBMBPXOCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=CC(=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401224225
Record name 2,4-Imidazolidinedione, 3-(3-amino-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Amino-2-fluorophenyl)imidazolidine-2,4-dione

CAS RN

1803588-16-0
Record name 2,4-Imidazolidinedione, 3-(3-amino-2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803588-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Imidazolidinedione, 3-(3-amino-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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